Neoxaline

Vue d'ensemble

Description

La néoxaline est un alcaloïde bioactif isolé du champignon Aspergillus japonicus. Elle est connue pour ses propriétés antimitotiques, ce qui signifie qu'elle peut inhiber la division cellulaire. La néoxaline présente également une faible activité inhibitrice sur l'agrégation plaquettaire et a des effets stimulants sur le système nerveux central .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse totale de la néoxaline implique plusieurs étapes clés :

Introduction d'un groupe prényle inversé : Cette étape crée un stéréocentre carboné quaternaire en utilisant la (−)-3a-hydroxyfuroindoline comme brique de construction.

Construction de la spiroaminal indoline : Elle est réalisée par des oxydations progressives prudentes avec des cyclisations à partir de l'indoline.

Assemblage de la (Z)-déhydrohistidine : Cette étape est cruciale pour la formation de la structure de base.

Photoisomérisation : La (Z)-néoxaline non naturelle est convertie en (E)-néoxaline naturelle par photoisomérisation.

Méthodes de production industrielle : Le processus de synthèse totale est très complexe et implique de multiples étapes, ce qui rend la production à grande échelle difficile .

Types de réactions :

Oxydation : La néoxaline peut subir des réactions d'oxydation, en particulier pendant sa synthèse.

Cyclisation : Il s'agit d'une étape clé dans la formation de sa structure spiroaminal indoline.

Photoisomérisation : Conversion de la (Z)-néoxaline en (E)-néoxaline.

Réactifs et conditions courantes :

Agents oxydants : Utilisés dans les processus d'oxydation progressifs.

Sources lumineuses : Pour l'étape de photoisomérisation.

Solvants : Le tétrahydrofurane, le toluène et le dichlorométhane sont couramment utilisés.

Principaux produits :

- Le principal produit de ces réactions est la néoxaline elle-même, avec sa structure spiroaminal indoline unique .

4. Applications de la recherche scientifique

La néoxaline a plusieurs applications dans la recherche scientifique :

Chimie : Elle sert de composé modèle pour l'étude de la synthèse complexe des alcaloïdes.

Biologie : Ses propriétés antimitotiques en font un outil précieux pour l'étude de la division cellulaire et de la biologie du cancer.

5. Mécanisme d'action

La néoxaline exerce ses effets principalement en inhibant la polymérisation de la tubuline, qui est cruciale pour la division cellulaire. Cette inhibition conduit à l'arrêt du cycle cellulaire en phase G2/M, empêchant les cellules de se diviser correctement. Ce mécanisme est similaire à celui d'autres agents antimitotiques et met en évidence son potentiel comme composé anticancéreux .

Applications De Recherche Scientifique

Neoxaline exhibits notable antimitotic properties , inhibiting cell division by interfering with microtubule dynamics. This property makes it a valuable tool in cancer research, particularly for studying cell cycle regulation and apoptosis.

Antiproliferative Effects

Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines. In studies involving human T cell leukemia Jurkat cells, this compound demonstrated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 43.7 µM . Similarly, in hepatocellular carcinoma HepG2 cells, this compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis .

Key Findings on Cell Cycle Arrest

- Cell Cycle Arrest : this compound induces G2/M phase arrest in Jurkat cells at concentrations of 70 µM .

- Apoptosis Induction : Following treatment, an increase in sub-G1 cells was observed, indicating apoptotic activity.

Study 1: Antitumor Activity Against HepG2 Cells

In a recent study, this compound was tested alongside meleagrin for its effects on HepG2 cells. The results showed that both compounds significantly inhibited cell proliferation and migration. This compound exhibited stronger effects compared to meleagrin at lower concentrations .

| Concentration (µM) | Inhibition (%) |

|---|---|

| 1 | 25 |

| 10 | 45 |

| 20 | 70 |

Study 2: Mechanistic Insights into Antimitotic Activity

A detailed examination revealed that this compound's antimitotic activity is linked to its ability to inhibit tubulin polymerization. This was confirmed through competition assays that measured the binding affinity of this compound to tubulin compared to known inhibitors like colchicine .

Research Applications

This compound's unique properties position it as a candidate for various research applications:

- Chemistry : As a model compound for studying complex alkaloid synthesis.

- Biology : Valuable for investigating mechanisms of cell division and cancer biology.

- Medicine : Potential therapeutic candidate for anticancer treatments due to its ability to inhibit cell proliferation.

- Industry : Insights gained from its synthesis may inform the production of other complex natural products.

Mécanisme D'action

Neoxaline exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest at the G2/M phase, preventing cells from successfully dividing. This mechanism is similar to other antimitotic agents and highlights its potential as an anticancer compound .

Comparaison Avec Des Composés Similaires

La néoxaline fait partie d'une famille d'alcaloïdes qui comprend des composés comme l'oxaline et la mélégrine. Ces composés partagent des structures et des activités biologiques similaires, mais diffèrent dans leurs configurations moléculaires spécifiques et leurs bioactivités .

Composés similaires :

Oxaline : Un autre alcaloïde fongique aux propriétés antimitotiques similaires.

Mélégrine : Connue pour sa cytotoxicité contre diverses lignées de cellules cancéreuses.

La néoxaline se distingue par sa voie de synthèse unique et ses activités biologiques spécifiques, ce qui en fait un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles.

Activité Biologique

Neoxaline is a novel alkaloid primarily isolated from the fungus Aspergillus japonicus. This compound has garnered attention due to its unique biological properties and potential applications in pharmacology. The following sections provide a comprehensive overview of this compound's biological activity, including its chemical structure, biosynthesis, and relevant case studies.

Chemical Structure and Biosynthesis

This compound has the molecular formula and is classified within the nitrogen-containing secondary metabolites. Its biosynthetic pathway is closely linked to the production of other compounds such as roquefortine C and meleagrin. The biosynthesis of this compound involves several enzymatic steps, primarily catalyzed by cytochrome P450 monooxygenases, which facilitate the hydroxylation and methylation processes necessary for its formation .

Biosynthetic Pathway Overview

| Step | Enzyme | Reaction |

|---|---|---|

| 1 | NRCPS (Non-Ribosomal Cyclodipeptide Synthetase) | Initiates the pathway by forming cyclodipeptides |

| 2 | Cytochrome P450 Monooxygenase (roqO) | Hydroxylation at C-9 followed by cleavage to form this compound |

| 3 | O-Methyltransferase (roqN) | Methylation of intermediates leading to this compound |

Biological Activity

This compound exhibits various biological activities that are noteworthy:

- Cytotoxicity : this compound has been reported to induce apoptosis in human leukemia cell lines, specifically HL-60 and Jurkat cells. This indicates potential applications in cancer therapy through targeted cell cycle arrest mechanisms .

- Central Nervous System Stimulation : Studies indicate that this compound weakly stimulates the central nervous system, although it does not demonstrate significant antimicrobial properties .

- Pharmacological Potential : The compound's ability to influence cell apoptosis suggests its potential as a lead compound for drug development aimed at treating certain cancers. Further research is needed to elucidate its mechanisms of action and therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound, providing insights into its pharmacological potential:

- Cell Line Studies : In vitro studies on HL-60 and Jurkat cells demonstrated that this compound induces apoptosis through pathways involving caspases, suggesting a mechanism that could be exploited for therapeutic purposes .

- Neuropharmacological Effects : Research highlighted that while this compound lacks significant antimicrobial activity, its CNS-stimulating effects warrant further investigation into its use as a potential neuroactive agent .

- Comparative Studies : Comparative analyses with other alkaloids derived from Aspergillus species have shown that this compound's unique structure contributes to its distinct biological activity profile, differentiating it from more commonly studied compounds like roquefortine C.

Propriétés

IUPAC Name |

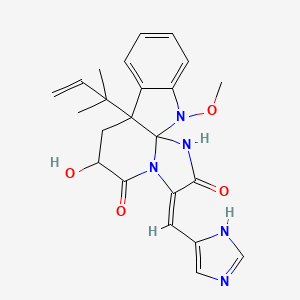

(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-10,12-13,18,29H,1,11H2,2-4H3,(H,24,25)(H,26,30)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLNXXASUKFCCX-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)C12CC(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893992 | |

| Record name | Neoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71812-10-7 | |

| Record name | Neoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071812107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is neoxaline and where is it found?

A1: this compound is an indole alkaloid characterized by a unique indoline spiroaminal framework. [, ] It was first discovered as a secondary metabolite produced by the fungus Aspergillus japonicus Fg-551. [, ] It has also been found in other Aspergillus species, as well as in Penicillium species. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C23H25N5O4. [] Based on this formula, the molecular weight is calculated to be 435.47 g/mol.

Q3: How was the structure of this compound elucidated?

A3: The structure of this compound was initially proposed based on spectroscopic data, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. [, ] The absolute stereochemistry was later confirmed through total synthesis. [, ]

Q4: What is known about the biosynthesis of this compound?

A4: this compound biosynthesis is linked to the roquefortine/meleagrin pathway in fungi. [, ] This pathway involves a series of enzymatic reactions starting from tryptophan and geranyl pyrophosphate. Studies have identified specific enzymes and intermediates involved in the formation of the indoline spiroaminal framework characteristic of this compound. []

Q5: Have any total syntheses of this compound been reported?

A5: Yes, several total syntheses of this compound have been achieved. [, , , ] These syntheses typically involve strategies for the stereoselective construction of the indoline spiroaminal framework, often utilizing furoindoline derivatives as key intermediates. [, , ]

Q6: Does this compound exhibit any biological activity?

A6: this compound has been reported to bind to tubulin, a protein crucial for cell division. [, ] This binding interaction inhibits tubulin polymerization, which can disrupt cell division. [, ]

Q7: Has the structure-activity relationship (SAR) of this compound been investigated?

A7: While comprehensive SAR studies on this compound are limited, some information can be gleaned from the activity of related compounds in the roquefortine/meleagrin pathway. [] Modifications to the core structure, particularly the indoline spiroaminal moiety, are likely to impact its biological activity. [, ]

Q8: Are there any known analytical methods for detecting and quantifying this compound?

A9: Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry are commonly employed for the detection and quantification of this compound in complex mixtures, such as fungal extracts. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.